(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
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Overview
Description
®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is an organic compound that features a butyric acid backbone with an amino group and a dichlorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
- Friedel-Crafts Acylation: p-Dichlorobenzene reacts with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone .
Baeyer-Villiger Oxidation: The 2,5-dichloroacetophenone undergoes oxidation with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate.
Amination and Chain Extension: The 2,5-dichlorophenol is then subjected to further reactions to introduce the amino group and extend the carbon chain to form the final product.
Industrial Production Methods
Industrial production methods for ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid are designed to be efficient and environmentally friendly. These methods often involve optimizing the reaction conditions to maximize yield and minimize waste. For example, using catalysts and specific reaction conditions can enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenylacetic acid
- 2,5-Dichlorobenzoic acid
- 2,5-Dichlorophenylalanine
Uniqueness
®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is unique due to its specific structure, which combines an amino group, a dichlorophenyl group, and a butyric acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEDYAFWGILHRM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)CC[C@H](C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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